molecular formula C11H8N2O3 B1321615 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid CAS No. 56304-42-8

2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid

Cat. No.: B1321615
CAS No.: 56304-42-8
M. Wt: 216.19 g/mol
InChI Key: YFLVHZXQLBWLKU-UHFFFAOYSA-N
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Description

2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid is a heterocyclic compound that features a pyridine ring fused to a dihydropyridine ring with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with a suitable diketone or ketoester in the presence of a catalyst. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

    Temperature: Reflux conditions (approximately 80-100°C)

    Time: Several hours to ensure complete cyclization

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxide derivatives

    Reduction: Reduction of the carbonyl group to form alcohol derivatives

    Substitution: Electrophilic or nucleophilic substitution on the pyridine ring

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination, followed by nucleophiles like amines or thiols

Major Products Formed

    Oxidation: N-oxide derivatives

    Reduction: Alcohol derivatives

    Substitution: Halogenated or substituted pyridine derivatives

Scientific Research Applications

2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.

    Materials Science: Utilized in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industrial Chemistry: Employed as an intermediate in the synthesis of more complex chemical entities.

Mechanism of Action

The mechanism of action of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes or receptors, modulating their activity. The pathways involved may include:

    Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate access and thus inhibiting enzyme activity.

    Receptor Modulation: Interaction with receptor sites, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile
  • 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxamide

Uniqueness

2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid is unique due to its carboxylic acid functional group, which imparts specific chemical reactivity and biological activity. Compared to its nitrile and carboxamide analogs, the carboxylic acid derivative may exhibit different solubility, stability, and interaction profiles with biological targets.

Properties

IUPAC Name

2-oxo-6-pyridin-2-yl-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c14-10-7(11(15)16)4-5-9(13-10)8-3-1-2-6-12-8/h1-6H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFLVHZXQLBWLKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(C(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50615800
Record name 6-Oxo-1,6-dihydro[2,2'-bipyridine]-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50615800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56304-42-8
Record name 6-Oxo-1,6-dihydro[2,2'-bipyridine]-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50615800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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